molecular formula C13H17N B14551361 1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- CAS No. 61686-98-4

1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl-

Cat. No.: B14551361
CAS No.: 61686-98-4
M. Wt: 187.28 g/mol
InChI Key: BDJMAVWVVGWFIL-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- is a heterocyclic compound that features a bicyclic structure with nitrogen as a part of the ring system. This compound is significant in medicinal chemistry due to its presence in various pharmaceutical intermediates and active pharmaceutical ingredients.

Preparation Methods

The synthesis of 1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- can be achieved through several methods:

    Intramolecular Cyclopropanation: This method involves the use of alpha-diazoacetates and Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate.

    Cyclization Reaction: This method involves the cyclization of appropriate precursors under mild conditions.

    Catalytic Hydrogenation: This method requires more stringent conditions and expensive reagents like maleic anhydride.

Chemical Reactions Analysis

1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- can be compared with other similar compounds:

The uniqueness of 1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl- lies in its specific structure and the presence of the phenyl group, which can enhance its interaction with biological targets and improve its pharmacological properties.

Properties

CAS No.

61686-98-4

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

6,6-dimethyl-5-phenyl-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C13H17N/c1-12(2)13(9-6-10-14(12)13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

BDJMAVWVVGWFIL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(N1CCC2)C3=CC=CC=C3)C

Origin of Product

United States

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